Cas no 1487500-98-0 (5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione)

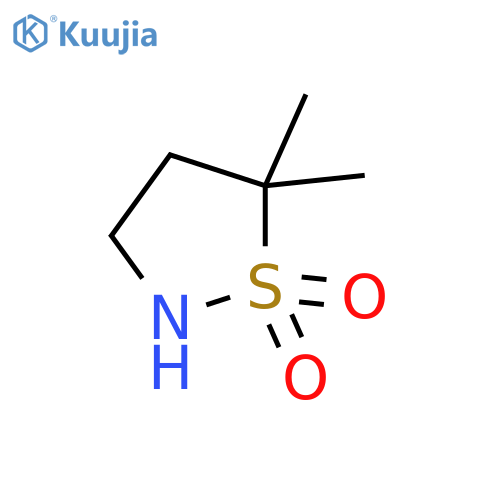

1487500-98-0 structure

商品名:5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione

-

- インチ: 1S/C5H11NO2S/c1-5(2)3-4-6-9(5,7)8/h6H,3-4H2,1-2H3

- InChIKey: KWXZHEYNEMPUKK-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C(C)(C)CCN1

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1235462-250mg |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 95% | 250mg |

$825 | 2024-06-06 | |

| Enamine | EN300-1266375-2.5g |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 90% | 2.5g |

$2155.0 | 2023-07-07 | |

| Enamine | EN300-1266375-5.0g |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 90% | 5.0g |

$3189.0 | 2023-07-07 | |

| Enamine | EN300-1266375-10.0g |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 90% | 10.0g |

$4729.0 | 2023-07-07 | |

| A2B Chem LLC | AX56683-100mg |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 95% | 100mg |

$259.00 | 2024-04-20 | |

| Aaron | AR01EJ9Z-50mg |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 95% | 50mg |

$377.00 | 2025-02-10 | |

| 1PlusChem | 1P01EJ1N-250mg |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 95% | 250mg |

$570.00 | 2023-12-21 | |

| eNovation Chemicals LLC | Y1235462-100mg |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 95% | 100mg |

$690 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1235462-100mg |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 95% | 100mg |

$460 | 2024-06-06 | |

| Enamine | EN300-1266375-250mg |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |

1487500-98-0 | 90.0% | 250mg |

$546.0 | 2023-10-02 |

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

1487500-98-0 (5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量